molecular formula C9H12N2O B2543267 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine CAS No. 2380143-07-5

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine

Cat. No.: B2543267
CAS No.: 2380143-07-5
M. Wt: 164.208
InChI Key: XQJWRWDBTZBKSY-UHFFFAOYSA-N
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Description

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine is an organic compound that features a pyrimidine ring substituted with a 3-methylbut-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine typically involves the reaction of pyrimidine with 3-methylbut-2-en-1-ol in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common bases used include sodium hydride or potassium carbonate. The reaction can be represented as follows:

Pyrimidine+3-Methylbut-2-en-1-olBase, RefluxThis compound\text{Pyrimidine} + \text{3-Methylbut-2-en-1-ol} \xrightarrow{\text{Base, Reflux}} \text{this compound} Pyrimidine+3-Methylbut-2-en-1-olBase, Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbut-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds depending on the nucleophile used.

Scientific Research Applications

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylbut-2-en-1-yl)oxy]quinoline
  • 3-Methylbut-2-en-1-yl pivalate
  • Succinic acid, 3-methylbut-2-en-1-yl ester

Uniqueness

2-[(3-Methylbut-2-en-1-yl)oxy]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3-methylbut-2-enoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(2)4-7-12-9-10-5-3-6-11-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWRWDBTZBKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=NC=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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